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molecular formula C8H14O3 B1372772 Ethyl 2-(cyclopropylmethoxy)acetate CAS No. 1152592-10-3

Ethyl 2-(cyclopropylmethoxy)acetate

Cat. No. B1372772
M. Wt: 158.19 g/mol
InChI Key: BJIYEGHTLPXBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115114B2

Procedure details

Diazoacetic acid ethyl ester (80.00 g, 0.70 mol) was added dropwise to cyclopropanemethanol (60.66 g, 0.84 mol) and [Rh(Ac2O)2]2 (3.1 g, 7.02 mmol) in anhydrous CH2Cl2 (800 mL) at 0° C. The mixture was stirred at 0° C. for 30 min and at room temperature for 4 h. CH2Cl2 extractive work up and silica gel chromatography (PE: EA=100:1-50:1) gave the title compound (100 g, 90.4% yield) as a colorless oil. 1H NMR: (CDCl3, 400 MHz) δ 4.23-4.19 (m, 2H), 4.09 (s, 2H), 3.38-3.36 (m, 2H), 1.27 (t, J=7.2 Hz, 3H), 1.10-1.07 (m, 1H), 0.57-0.52 (m, 2H), 0.24-0.20 (m, 2H).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
60.66 g
Type
reactant
Reaction Step One
[Compound]
Name
[Rh(Ac2O)2]2
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90.4%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:8])[CH:5]=[N+]=[N-])[CH3:2].[CH:9]1([CH2:12][OH:13])[CH2:11][CH2:10]1.CC(=O)OCC>C(Cl)Cl>[CH:9]1([CH2:12][O:13][CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:8])[CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
C(C)OC(C=[N+]=[N-])=O
Name
Quantity
60.66 g
Type
reactant
Smiles
C1(CC1)CO
Name
[Rh(Ac2O)2]2
Quantity
3.1 g
Type
reactant
Smiles
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 min and at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(CC1)COCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: PERCENTYIELD 90.4%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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